Dihydroprehelminthosporol
Overview
Description
Dihydroprehelminthosporol is a compound that is isolated from the fungus Veronaea sp . It has been found to exhibit cytotoxicity against human cancer cell lines A549 and SK-0A-3 .
Molecular Structure Analysis
The molecular weight of this compound is 238.37 and its formula is C15H26O2 . The exact structure of this compound is not provided in the search results.Scientific Research Applications
Cytotoxicity in Cancer Research : Dihydroprehelminthosporol, isolated from the fungus Veronaea sp., was tested for cytotoxicity towards human cancer cell lines, indicating potential application in cancer research (Zhou et al., 2015).
Neuroprotective Potential in Parkinson's Disease : While not directly related to this compound, research on dihydropyridine calcium channel blockers (DiCCBs) shows a reduced risk of Parkinson's disease, suggesting a potential area for further exploration of related compounds (Pasternak et al., 2012).
Anthelmintic Effects : The research indicates the effectiveness of various plant extracts, including compounds similar to this compound, against parasites like Haemonchus contortus and Strongyloides venezuelensis, suggesting potential anthelmintic applications (Carvalho et al., 2012).
Medicinal Plant Research : A broader study on medicinal plants for helminth parasite control, including derivatives of helminthosporol (related to this compound), discusses the antiparasitic properties of these plants, indicating potential medicinal applications (Athanasiadou et al., 2007).
Pharmacological Assays of Derivatives : Novel azo derivatives of dihydropyrimidinones were synthesized and assessed for anti-inflammatory, anthelmintic, and anti-bacterial activities, showcasing a wide range of potential pharmacological applications (Shaikh & Meshram, 2015).
Ethnobotanical Use in Traditional Medicine : An ethnobotanical study in Pakistan documented traditional uses of plants, including those related to anthelmintic properties, which can be relevant for future studies on this compound and similar compounds (Hussain et al., 2008).
Safety and Hazards
properties
IUPAC Name |
[(1R,4R,5R,6R,8S)-8-(hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUHYMYSGYWGI-FQKPHLNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(C1C(C2=C)CO)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1[C@H](C2=C)CO)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.